N-[2-(Diethylamino)ethyl]-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-A]pyrimidin-7-amine
Description
N-[2-(Diethylamino)ethyl]-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core structure. Key structural features include:
- 3,4-Dimethoxyphenyl substituent: Aromatic moiety with electron-donating methoxy groups, often associated with improved binding affinity in medicinal chemistry .
- 3,5-Dimethyl groups: Methyl substituents on the pyrimidine ring, which may influence steric interactions and metabolic stability .
This compound shares structural motifs with ligands targeting adenosine receptors or kinase enzymes, though its specific biological activity remains underexplored in publicly available literature. Its synthesis likely involves palladium-catalyzed coupling or nucleophilic aromatic substitution (SNAr) reactions, as seen in related pyrazolo[1,5-a]pyrimidine derivatives .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-diethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2/c1-7-26(8-2)12-11-23-20-13-15(3)24-22-16(4)21(25-27(20)22)17-9-10-18(28-5)19(14-17)29-6/h9-10,13-14,23H,7-8,11-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPVNCANYDINAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=CC(=NC2=C(C(=NN12)C3=CC(=C(C=C3)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-A]pyrimidin-7-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazolo[1,5-A]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the diethylaminoethyl group: This step often involves nucleophilic substitution reactions.
Attachment of the dimethoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Diethylamino)ethyl]-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-A]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
N-[2-(Diethylamino)ethyl]-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-A]pyrimidin-7-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[2-(Diethylamino)ethyl]-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-A]pyrimidin-7-amine exerts its effects is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines and related heterocycles exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
*logP values calculated or derived from experimental data.
Key Findings
Substituent Impact on Bioactivity: The 3,4-dimethoxyphenyl group, common in the target compound and ’s compound 50, correlates with enhanced binding to aromatic-rich binding pockets (e.g., kinase ATP sites) . Diethylaminoethyl vs. acetamide side chains (e.g., DPA-714): The former may improve solubility but reduce blood-brain barrier penetration compared to lipophilic acetamide derivatives .
Cytotoxicity vs. Selectivity :
- Pyrazolo[4,3-d]pyrimidines () show cytotoxicity in cancer cells (IC₅₀ = 8.2–12.4 µM), whereas pyrazolo[1,5-a]pyrimidines like the target compound lack reported cytotoxicity, suggesting structural isomerism critically affects mechanism .
However, excessive lipophilicity (logP >5, as in ’s compound) may hinder aqueous solubility .
Synthetic Accessibility: 7-Amino pyrazolo[1,5-a]pyrimidines (e.g., target compound) are typically synthesized via SNAr reactions with amines, as demonstrated for analogs in and .
Biological Activity
N-[2-(Diethylamino)ethyl]-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-A]pyrimidin-7-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃N₅O₂
- Molecular Weight : 341.41 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from the molecular structure.
Research indicates that compounds with a pyrazolo[1,5-A]pyrimidine core exhibit diverse biological activities, including:
- Inhibition of Enzymatic Activity : Some pyrazolo derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway. This inhibition can lead to reduced cellular proliferation and has implications in treating diseases such as cancer and autoimmune disorders .
- Antiviral Activity : Certain derivatives demonstrate antiviral effects by disrupting viral replication processes. For instance, compounds similar to this compound have been tested against viruses like measles virus and showed promising results in reducing viral load .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
- Antiviral Efficacy : A study evaluated the antiviral properties of pyrazolo derivatives against various viruses. The compound demonstrated significant inhibition of viral replication in cell-based assays, suggesting its potential as a therapeutic agent for viral infections .
- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that certain pyrazolo derivatives can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves modulation of signaling pathways related to cell survival and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
